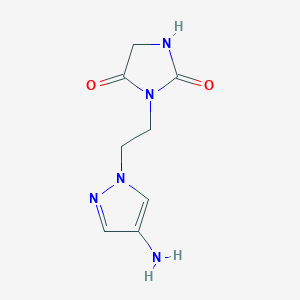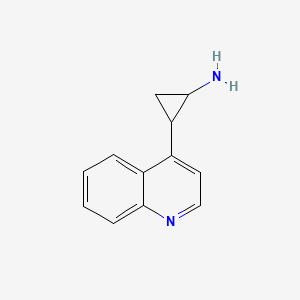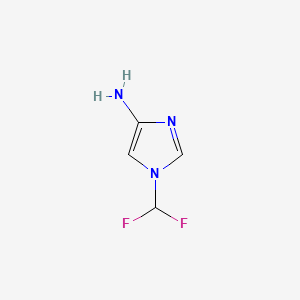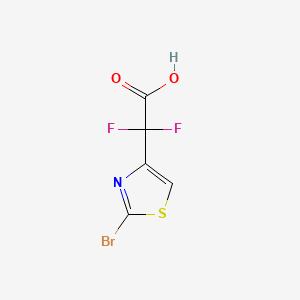![molecular formula C12H22N2O3 B13541084 Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate is an organic compound that features a carbamate group linked to a cyclohexyl ring, which is further connected to an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate typically involves the following steps:
Formation of the Carbamate Intermediate: The initial step involves the reaction of 4-aminocyclohexylamine with a suitable carbamoyl chloride to form the intermediate 4-aminocyclohexylcarbamate.
Esterification: The intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction.
Nucleophiles: Sodium hydroxide (NaOH) or other strong bases for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted esters or amines.
科学的研究の応用
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
類似化合物との比較
Similar Compounds
Ethyl 3-[(4-aminophenyl)carbamoyl]propanoate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Ethyl 3-[(4-hydroxycyclohexyl)carbamoyl]propanoate: Contains a hydroxyl group on the cyclohexyl ring.
Uniqueness
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate is unique due to its specific combination of a cyclohexyl ring and a carbamate group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H22N2O3 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
ethyl 4-[(4-aminocyclohexyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-12(16)8-7-11(15)14-10-5-3-9(13)4-6-10/h9-10H,2-8,13H2,1H3,(H,14,15) |
InChIキー |
SRXCWMGNYCEGNW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=O)NC1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


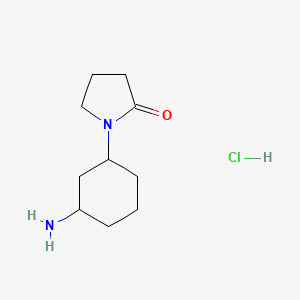
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)

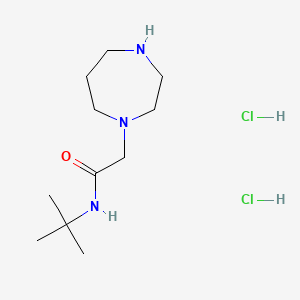
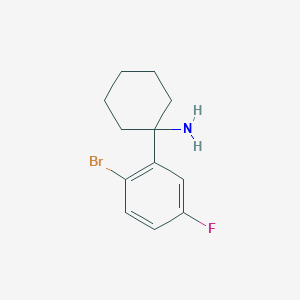
![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
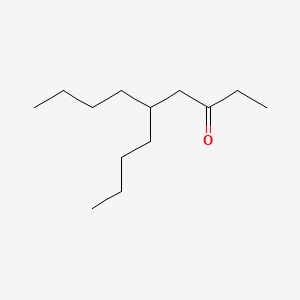
![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
